molecular formula C10H7ClN2O3S B2484499 (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one CAS No. 338417-48-4

(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one

Cat. No. B2484499
CAS RN: 338417-48-4
M. Wt: 270.69
InChI Key: OEWVCYOEOXODRZ-YHYXMXQVSA-N
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Description

Thiazolidinone derivatives are of significant interest in medicinal and organic chemistry due to their diverse biological activities and applications in drug design. The compound "(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one" is a part of this family, known for its potential pharmacological properties.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of aromatic aldehydes with mercaptoacetic acid, leading to a variety of substituted thiazolidinones. Specific methods for synthesizing these compounds may include the use of 1,3-dipolar cycloaddition reactions or electrophilic substitution reactions, depending on the desired substituents and the complexity of the molecule (Güiza et al., 2020).

Molecular Structure Analysis

X-ray diffraction studies play a crucial role in determining the crystal structure of thiazolidinone derivatives. These studies provide insights into the molecular geometry, bond lengths, angles, and dihedral angles, which are essential for understanding the compound's three-dimensional conformation and potential biological interactions (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidinone derivatives can participate in a variety of chemical reactions, including nucleophilic addition, cycloaddition, and substitution reactions. These reactions allow for the introduction of various functional groups, altering the molecule's chemical properties and biological activity. The presence of electron-withdrawing or electron-donating substituents can significantly affect the reactivity and stability of these compounds (Buzun et al., 2021).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as melting point, solubility, and crystal structure, are influenced by their molecular structure. X-ray crystallography provides detailed information about the crystal packing, hydrogen bonding patterns, and molecular interactions within the crystal lattice, which are crucial for understanding the compound's stability and solubility (Mohamed et al., 2016).

Chemical Properties Analysis

Thiazolidinone derivatives exhibit a wide range of chemical properties, including acid-base behavior, reactivity towards nucleophiles and electrophiles, and the ability to form stable complexes with metals. These properties are essential for the compound's biological activity and its potential as a ligand in metal coordination complexes (Srivastava et al., 2001).

Scientific Research Applications

Enantiomeric Separation and Stereochemistry

  • Axially chiral derivatives of thiazolidine-4-ones, including those similar to the compound of interest, have been synthesized. These derivatives have been separated into enantiomers, and the barriers to racemization have been studied. Such studies contribute to understanding the stereochemical aspects of these compounds (Erol & Dogan, 2007).

Structural and Therapeutic Diversity

  • Thiazolidin-4-ones are noted for their structural and therapeutic diversity, making them pharmacologically significant. Specifically, 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one has been synthesized and assessed for biological activity, highlighting the compound's potential in therapeutic applications (Doreswamy et al., 2007).

Antifungal and Physicochemical Properties

  • A novel antifungal compound from the 1,3-thiazolidin-4-one class has been synthesized. Its solubility in various solvents and thermodynamic parameters have been determined, contributing to the understanding of its pharmacological properties (Volkova, Levshin, & Perlovich, 2020).

X-Ray Diffraction Data

  • X-ray diffraction data for compounds related to (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one have been obtained, providing insights into their crystal structure and aiding in the understanding of their molecular characteristics (Güiza et al., 2020).

Synthesis and Biological Activity

  • Various derivatives of 1,3-thiazolidin-4-one have been synthesized and tested for their antibacterial properties, demonstrating the compound's potential in antimicrobial applications (Sayyed et al., 2006).

Comprehensive Review of Biological Activities

  • A comprehensive review of the chemistry and biological activities of 1,3-thiazolidin-4-ones, which includes compounds similar to (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one, highlights their significance in medicinal chemistry (Cunico, Gomes, & Vellasco, 2008).

properties

IUPAC Name

(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c11-7-1-3-8(4-2-7)13-9(14)6-17-10(13)5-12(15)16/h1-5H,6H2/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWVCYOEOXODRZ-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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